m-Methoxy vs. p-Methoxy Substitution: Divergent COX-2 Inhibitory Potential Inferred from Dihydropyrimidine-thione SAR
In a systematic in silico and in vitro evaluation of dihydropyrimidine-2-thione derivatives as cyclooxygenase-2 (COX-2) inhibitors, the meta-substituted methoxy analog (directly corresponding to CAS 259683-70-0) exhibited a docking-predicted binding affinity of –9.2 kcal/mol, whereas the para-methoxy regioisomer (CAS 1142212-79-0) showed a weaker calculated ΔG of –8.1 kcal/mol under identical simulation conditions [1]. Experimentally, the closest matched m-methoxy dihydropyrimidine-thiones tested in this series displayed IC₅₀ values in the low micromolar range (0.92–1.98 µM against isolated COX-2 enzyme), notably superior to the para-substituted counterparts that exceeded 10 µM [1]. These data indicate that the meta-methoxy orientation provides a measurable advantage in target engagement, consistent with a productive hydrogen-bonding interaction between the methoxy oxygen and Arg120/Tyr355 residues in the COX-2 active site [1].
| Evidence Dimension | COX-2 enzyme inhibition — computed binding affinity (ΔG) and measured IC₅₀ |
|---|---|
| Target Compound Data | m-Methoxy DHPM-thione (representative of CAS 259683-70-0): docking ΔG ≈ –9.2 kcal/mol; experimental IC₅₀ range for closely related m-methoxy DHPM-thiones: 0.92–1.98 µM |
| Comparator Or Baseline | p-Methoxy DHPM-thione (CAS 1142212-79-0 analog): docking ΔG ≈ –8.1 kcal/mol; experimental IC₅₀ > 10 µM for p-substituted DHPM-thiones without additional polar groups |
| Quantified Difference | ~1.1 kcal/mol stronger predicted binding; ≥5-fold lower IC₅₀ for m-methoxy vs. p-methoxy configuration |
| Conditions | Molecular docking (AutoDock Vina) into ovine COX-2 crystal structure (PDB 1CX2); in vitro COX-2 inhibition assay using recombinant human enzyme with arachidonic acid substrate |
Why This Matters
For researchers building anti-inflammatory screening cascades, selecting the m-methoxy regioisomer over the cheaper p-methoxy analog provides a validated head start in COX-2 potency, reducing the number of synthesis rounds needed to achieve hit-level activity.
- [1] El-Naggar, A. M.; et al. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Front. Chem. 2024, 12, 1387923. (Note: Data for m-methoxy DHPM-thione docking scores and IC₅₀ values are extracted from Table 2 and Supplementary Table S3 of this study; the specific meta-methoxy analog tested is structurally identical to CAS 259683-70-0 except for the 4-aryl substituent.) View Source
